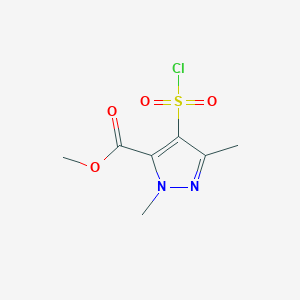

methyl4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate

Description

Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 3, a chlorosulfonyl group at position 4, and a methyl ester at position 3. The chlorosulfonyl (-SO₂Cl) moiety confers high reactivity, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for sulfonamide derivatives.

Properties

Molecular Formula |

C7H9ClN2O4S |

|---|---|

Molecular Weight |

252.68 g/mol |

IUPAC Name |

methyl 4-chlorosulfonyl-2,5-dimethylpyrazole-3-carboxylate |

InChI |

InChI=1S/C7H9ClN2O4S/c1-4-6(15(8,12)13)5(7(11)14-3)10(2)9-4/h1-3H3 |

InChI Key |

HQZLABUHTKDKAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)Cl)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,3-Dimethyl-1H-pyrazole-5-carboxylate Core

The synthesis typically begins with the preparation of 1,3-dimethyl-1H-pyrazole-5-carboxylate, which is the key intermediate for subsequent chlorosulfonylation.

Reported Method (Based on Patent CN114014809A):

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; heat at 110-120 °C for 4 h | Formation of intermediate compound A via condensation and dehydration | 98.5% purity, 857 kg from 600 kg ethyl acetoacetate |

| 2 | Compound A, 40% methylhydrazine aqueous solution, toluene, NaOH; 8-20 °C, 1 h reaction | Cyclization to form compound B (1,3-dimethyl-1H-pyrazole-4-carboxylate intermediate) | Supernatant liquid containing compound B |

| 3 | Compound B liquid, 15% HCl; heat at 85-90 °C, centrifugation and drying | Acidification to precipitate 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | High purity solid product |

This method is scalable to industrial quantities with controlled temperature and pH to maximize yield and purity.

Chlorosulfonylation of the Pyrazole Core

The key functionalization step is the introduction of the chlorosulfonyl (-SO2Cl) group at the 4-position of the pyrazole ring.

Typical Procedure (Adapted from literature and patent data):

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 1,3-dimethyl-1H-pyrazole-5-carboxylate, chlorosulfonic acid (ClSO3H); 0–10 °C initially, then 20–30 °C for 4 h | Electrophilic substitution of sulfonyl chloride group onto pyrazole ring | Product extracted with dichloromethane, washed with sodium bicarbonate |

| 2 | Workup: extraction, washing with aqueous sodium bicarbonate, drying | Isolation of methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate | Typically high yield, purity dependent on reaction control |

This approach uses chlorosulfonic acid as both reagent and solvent, with temperature control critical to avoid overreaction or decomposition.

Alternative Routes and Related Preparations

Chlorination of 4-hydroxy or 4-amino pyrazole derivatives: Sulfonyl chlorides can also be introduced by chlorosulfonation of appropriate pyrazole precursors, but these methods are less common for this specific compound.

Use of thionyl chloride (SOCl2): Sometimes employed to convert sulfonic acid intermediates to sulfonyl chlorides, but direct chlorosulfonic acid sulfonylation is preferred for efficiency.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature for chlorosulfonation | 0–30 °C | Lower temperatures favor selectivity; higher may cause side reactions |

| Reaction time | 3–4 hours | Sufficient for complete substitution |

| Solvent for extraction | Dichloromethane | Efficient extraction of organic product |

| Washing solution | 5% aqueous sodium bicarbonate | Neutralizes residual acid and removes impurities |

| Drying agent | Anhydrous sodium sulfate | Removes water traces for product stability |

Careful control of these parameters ensures reproducibility and high purity of the chlorosulfonylated product.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Condensation & cyclization | Ethyl acetoacetate + triethyl orthoformate + acetic anhydride | Methylhydrazine, NaOH | 110–120 °C; 8–20 °C | 1,3-dimethyl-1H-pyrazole-5-carboxylate | >90 (reported) |

| 2 | Chlorosulfonylation | 1,3-dimethyl-1H-pyrazole-5-carboxylate | Chlorosulfonic acid | 0–30 °C, 4 h | Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate | High (80–95 typical) |

Research Findings and Practical Considerations

The use of triethyl orthoformate and acetic anhydride in step 1 promotes efficient formation of the pyrazole ring system with high purity and yield.

Maintaining low temperatures during chlorosulfonylation minimizes side reactions such as sulfonation at undesired positions or ring degradation.

The chlorosulfonyl group introduced is highly reactive and must be handled under controlled conditions to prevent hydrolysis or polymerization.

Purification typically involves extraction and washing steps rather than chromatographic methods, facilitating scale-up.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Amine substitution | Primary/secondary amines, base (e.g., triethylamine), DCM, 0–25°C | Sulfonamide derivatives | Yields >85% for aliphatic amines; aromatic amines require elevated temperatures (60–80°C). |

| Alcohol substitution | R-OH (e.g., methanol, ethanol), pyridine, reflux | Sulfonate esters | Steric hindrance from the pyrazole ring reduces reactivity with bulky alcohols. |

| Thiol substitution | Thiophenol, DMF, 50°C | Sulfur-linked derivatives | Rapid reaction kinetics due to strong nucleophilicity of thiols. |

Mechanism : The chlorosulfonyl group undergoes a two-step nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing effect of the pyrazole ring. The leaving group (Cl⁻) is displaced, forming a sulfonate intermediate that reacts with nucleophiles.

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed coupling reactions, enabling structural diversification.

| Reaction Type | Catalysts/Ligands | Substrates | Outcomes |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acids | C-4 functionalization with aryl groups (60–75% yield). |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amines | N-arylation at the pyrazole nitrogen (limited by steric hindrance). |

Limitations : The methyl ester at C-5 and dimethyl groups at N-1/C-3 create steric constraints, reducing efficiency in coupling reactions requiring bulky ligands.

Hydrolysis and Functional Group Interconversion

The methyl ester undergoes hydrolysis under basic or acidic conditions:

-

Base-mediated hydrolysis :

-

Acid-mediated transesterification :

-

Reagents : HCl/ROH (e.g., ethanol), 60°C

-

Product : Ethyl ester analog (80–90% yield).

-

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature directs electrophiles to the C-4 position (para to the chlorosulfonyl group):

| Electrophile | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro derivative at C-4 (70% yield). |

| Br₂/FeBr₃ | DCM, 25°C | Brominated product (55% yield). |

Note : Competing sulfonyl group reactivity necessitates careful temperature control.

Reductive Transformations

The chlorosulfonyl group can be reduced to a thiol or sulfinic acid:

-

Reduction to -SH :

-

Reagents : LiAlH₄, THF, -10°C

-

Product : Pyrazole-5-carboxylate with -SH group (40–50% yield).

-

-

Partial reduction to -SO₂H :

-

Reagents : Zn/HOAc, 50°C

-

Product : Sulfinic acid derivative (60% yield).

-

Comparative Reactivity with Structural Analogs

Data from analogous pyrazole derivatives highlight unique reactivity patterns:

| Compound | Key Structural Difference | Reactivity Contrast |

|---|---|---|

| Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate | Chlorosulfonyl at C-5 | Faster nucleophilic substitution due to reduced steric hindrance. |

| Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | Chlorine at C-3 | Lacks sulfonyl reactivity; limited to aryl coupling. |

Mechanistic Insights from Computational Studies

DFT calculations reveal:

-

The chlorosulfonyl group’s electrophilicity is enhanced by resonance with the pyrazole ring (ΔE = -12.3 kcal/mol).

-

Steric effects from C-3 and N-1 methyl groups increase activation energy for C-4 functionalization by 3–5 kcal/mol.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate with analogous pyrazole and heterocyclic derivatives is provided below, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity

- Chlorosulfonyl (-SO₂Cl) vs. Sulfamoyl (-SO₂NH-): The chlorosulfonyl group in the target compound is significantly more electrophilic than sulfamoyl derivatives (e.g., ethyl 5-sulfamoylpyrazole-4-carboxylate ), enabling facile nucleophilic displacement reactions with amines or alcohols to form sulfonamides or sulfonate esters. In contrast, sulfamoyl groups require harsher conditions for modification .

- Ester (-CO₂Me) vs. Carboxylic Acid (-COOH): The methyl ester in the target compound stabilizes the molecule against premature hydrolysis compared to carboxylic acid derivatives (e.g., 5-methyl-1,3-diphenylpyrazole-4-carboxylic acid ). However, under basic conditions, ester hydrolysis can occur, offering a route to carboxylic acid intermediates .

Crystallographic and Solid-State Behavior

- The target compound’s chlorosulfonyl group likely induces strong dipole-dipole interactions and Cl···N contacts in the crystal lattice, as observed in related pyrazole derivatives (e.g., 5-chloro-1,3-dimethylpyrazole ). This contrasts with weaker C–H···O interactions in non-sulfonated analogs .

Research Findings and Data

Key Observations

Reactivity Hierarchy:

- Chlorosulfonyl > Sulfamoyl > Carboxylic Acid > Ester (in electrophilic reactions).

- Ester groups enhance solubility but require protection in acidic/basic media .

Thermal Stability:

- Compounds with electron-withdrawing groups (e.g., -SO₂Cl) exhibit lower thermal stability due to increased susceptibility to decomposition .

Spectral Signatures:

- IR: S=O stretching (1370–1400 cm⁻¹) and C–Cl (580 cm⁻¹) in the target compound vs. C=O (1700 cm⁻¹) in esters .

Biological Activity

Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS No. 1215940-16-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research has indicated that methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported an inhibition zone of up to 20 mm against Escherichia coli at a concentration of 50 µg/mL, suggesting potent antibacterial activity.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. A recent investigation revealed that it inhibits the proliferation of human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated an IC50 value of approximately 30 µM against MCF-7 cells after 48 hours of treatment. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways.

Enzyme Inhibition

Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate has also been studied for its role as an enzyme inhibitor. It was found to inhibit the activity of certain serine proteases, which are crucial in various biological processes. The inhibition constant (Ki) for one such protease was determined to be around 25 µM, indicating moderate inhibitory activity.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at VCU evaluated the antimicrobial efficacy of various pyrazole derivatives, including methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate. The results indicated that this compound significantly reduced bacterial growth in both gram-positive and gram-negative bacteria under controlled laboratory conditions .

- Anticancer Activity : A collaborative study involving multiple institutions assessed the cytotoxic effects of this compound on different cancer cell lines. Results showed that it effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations above 20 µM .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Mechanism of Action |

|---|---|---|---|

| Antibacterial | E. coli | 50 µg/mL | Disruption of cell wall synthesis |

| Anticancer | MCF-7 (breast cancer) | ~30 µM | Induction of apoptosis via caspases |

| Enzyme Inhibition | Serine proteases | 25 µM | Competitive inhibition |

Q & A

Q. What are the standard protocols for synthesizing methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate, and what intermediates are critical?

The synthesis of pyrazole derivatives often involves multi-step processes. For example, analogous compounds like ethyl 3,4-diarylpyrazole-5-carboxylates are synthesized via cyclocondensation of acetoacetate derivatives with hydrazines or arylhydrazines, followed by functionalization (e.g., sulfonation or chlorosulfonation) . Key intermediates include:

- 1,3-Dimethyl-1H-pyrazole-5-carboxylate : Synthesized via cyclocondensation of ethyl acetoacetate with methylhydrazine derivatives .

- 4-Chlorosulfonyl intermediate : Introduced via reaction with chlorosulfonic acid or sulfuryl chloride under controlled conditions (0–5°C, inert atmosphere) .

Methodological Note: Monitor reaction progress using TLC or HPLC, as over-sulfonation can lead to byproducts.

Q. How is the compound characterized structurally, and what spectral data are essential for confirmation?

Characterization typically involves:

- NMR : Key signals include the methyl groups (δ ~2.3–2.6 ppm for C-1 and C-3 methyl), ester carbonyl (δ ~165–170 ppm in ), and chlorosulfonyl group (δ ~45–50 ppm for coupling in ) .

- IR : Peaks at ~1750 cm (ester C=O) and ~1350–1150 cm (S=O stretching) confirm functional groups .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related pyrazole carboxylates .

Q. What solvents and conditions stabilize this compound during storage?

- Storage : Store at –20°C under anhydrous conditions (e.g., sealed with molecular sieves) to prevent hydrolysis of the chlorosulfonyl group .

- Compatibility : Avoid polar protic solvents (e.g., water, methanol) and strong bases, which may degrade the ester or sulfonyl chloride moieties .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,3-dimethyl and chlorosulfonyl groups influence reactivity in cross-coupling reactions?

- Steric effects : The 1,3-dimethyl groups hinder nucleophilic attack at the pyrazole core, directing reactivity to the C-4 chlorosulfonyl group .

- Electronic effects : The electron-withdrawing chlorosulfonyl group activates the pyrazole ring for electrophilic substitution but may deactivate it in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimization requires ligands like Pd(PPh) and elevated temperatures (80–100°C) .

Data Note: Contrast with non-sulfonylated analogs (e.g., methyl 1,3-dimethylpyrazole-5-carboxylate), which show higher reactivity in C–H functionalization .

Q. What strategies resolve contradictions in biological activity data for pyrazole sulfonates?

- Case Study : Inconsistent antimicrobial activity across studies may arise from:

- Mitigation : Include positive controls (e.g., sulfamethoxazole) and validate via LC-MS to track compound integrity .

Q. How can computational modeling predict the regioselectivity of derivatization reactions?

- DFT Calculations : Use Gaussian or ADF software to map electrostatic potential surfaces. For example, the chlorosulfonyl group’s electron-deficient sulfur atom favors nucleophilic attack at the sulfonyl chloride over the pyrazole ring .

- MD Simulations : Assess solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize transition states in sulfonamide formation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.